1: Popov AM, Krivoshapko ON, Klimovich AA, Artyukov AA. [Biological activity and mechanisms of therapeutic action of rosmarinic acid, luteolin and its sulphated derivatives]. Biomed Khim. 2016 Jan-Feb;62(1):22-30. doi: 10.18097/PBMC20166201022. Review. Russian. PubMed PMID: 26973183.
2: Nabavi SF, Braidy N, Gortzi O, Sobarzo-Sanchez E, Daglia M, Skalicka-Woźniak K, Nabavi SM. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain Res Bull. 2015 Oct;119(Pt A):1-11. doi: 10.1016/j.brainresbull.2015.09.002. Epub 2015 Sep 8. Review. PubMed PMID: 26361743.
3: Gray AL, Stephens CA, Bigelow RL, Coleman DT, Cardelli JA. The polyphenols (-)-epigallocatechin-3-gallate and luteolin synergistically inhibit TGF-β-induced myofibroblast phenotypes through RhoA and ERK inhibition. PLoS One. 2014 Oct 1;9(10):e109208. doi: 10.1371/journal.pone.0109208. PMID: 25272043; PMCID: PMC4182889.
4: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.
5: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.